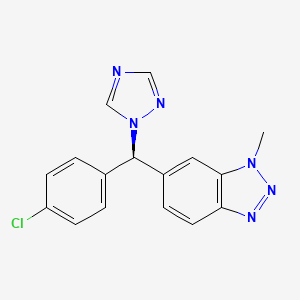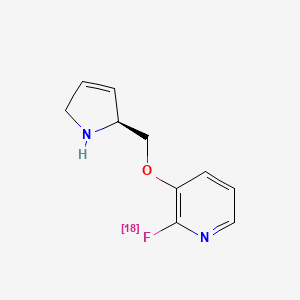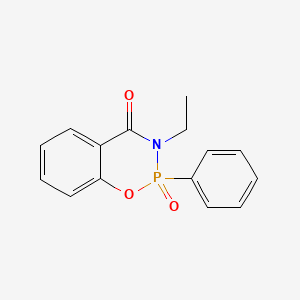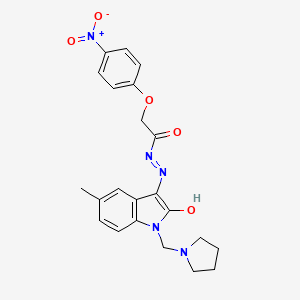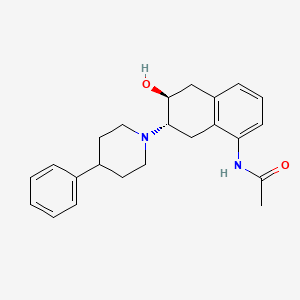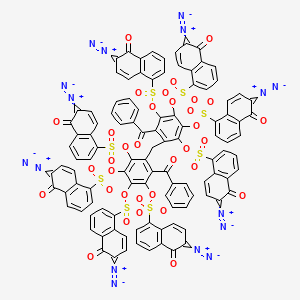
Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves multiple steps, starting with the preparation of the benzoylbenzene intermediates. These intermediates are then subjected to diazotization reactions to introduce the diazo groups. The reaction conditions typically involve the use of strong acids and bases, as well as controlled temperatures to ensure the stability of the diazo groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazo groups to amines.
Substitution: The benzoylbenzene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoylbenzene compounds
Scientific Research Applications
Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves its interaction with molecular targets such as enzymes and receptors. The diazo groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The benzoylbenzene groups can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methylenebis(benzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
- Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
Uniqueness
Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is unique due to its combination of benzoylbenzene and diazo groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
CAS No. |
83346-78-5 |
|---|---|
Molecular Formula |
C107H52N16O34S8 |
Molecular Weight |
2362.2 g/mol |
IUPAC Name |
[3-benzoyl-2-[[2-benzoyl-3,4,5,6-tetrakis[(6-diazo-5-oxonaphthalen-1-yl)sulfonyloxy]phenyl]methyl]-4,5,6-tris[(6-diazo-5-oxonaphthalen-1-yl)sulfonyloxy]phenyl] 6-diazo-5-oxonaphthalene-1-sulfonate |
InChI |
InChI=1S/C107H52N16O34S8/c108-116-72-43-35-54-62(92(72)126)19-7-27-80(54)158(134,135)150-100-70(88(90(124)52-15-3-1-4-16-52)102(152-160(138,139)82-29-9-21-64-56(82)37-45-74(118-110)94(64)128)106(156-164(146,147)86-33-13-25-68-60(86)41-49-78(122-114)98(68)132)104(100)154-162(142,143)84-31-11-23-66-58(84)39-47-76(120-112)96(66)130)51-71-89(91(125)53-17-5-2-6-18-53)103(153-161(140,141)83-30-10-22-65-57(83)38-46-75(119-111)95(65)129)107(157-165(148,149)87-34-14-26-69-61(87)42-50-79(123-115)99(69)133)105(155-163(144,145)85-32-12-24-67-59(85)40-48-77(121-113)97(67)131)101(71)151-159(136,137)81-28-8-20-63-55(81)36-44-73(117-109)93(63)127/h1-50H,51H2 |
InChI Key |
HCLMOGBDEFFGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=[N+]=[N-])C4=O)OS(=O)(=O)C5=CC=CC6=C5C=CC(=[N+]=[N-])C6=O)OS(=O)(=O)C7=CC=CC8=C7C=CC(=[N+]=[N-])C8=O)OS(=O)(=O)C9=CC=CC1=C9C=CC(=[N+]=[N-])C1=O)CC1=C(C(=C(C(=C1OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


